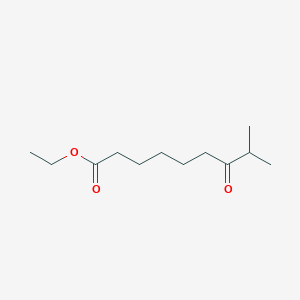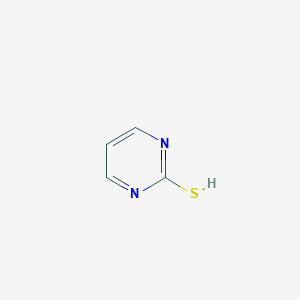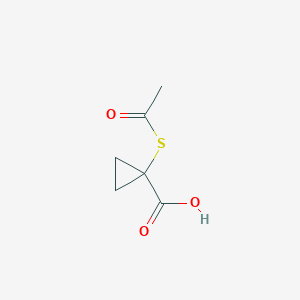
3,3-二甲基-1-茚酮
概述
描述
3,3-Dimethyl-1-indanone is an organic compound with the molecular formula C₁₁H₁₂O. It is a derivative of indanone, characterized by the presence of two methyl groups at the 3-position of the indanone ring.
科学研究应用
3,3-Dimethyl-1-indanone has found applications in various scientific research fields:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: 3,3-Dimethyl-1-indanone is utilized in the production of specialty chemicals and as a component in certain industrial processes
作用机制
Target of Action
Similar compounds have been associated with the design of biologically active compounds . For instance, indanone, a closely related compound, is associated with the design of biologically active compounds .
Biochemical Pathways
For example, indane-1,3-dione, a closely related compound, is known to be involved in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .
Action Environment
The action, efficacy, and stability of 3,3-Dimethyl-1-indanone can be influenced by various environmental factors. For instance, factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity .
生化分析
Biochemical Properties
3,3-Dimethyl-1-indanone plays a significant role in biochemical reactions, particularly in the synthesis of various bioactive compounds. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been used as a reagent in the synthesis of indole and indoline chromophores, which possess antioxidant properties . The interactions of 3,3-Dimethyl-1-indanone with these biomolecules are primarily through its carbonyl group, which can form hydrogen bonds and other non-covalent interactions.
Cellular Effects
The effects of 3,3-Dimethyl-1-indanone on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of 1-indanone, including 3,3-Dimethyl-1-indanone, have demonstrated potential antiviral, anti-inflammatory, and anticancer activities . These effects are mediated through the modulation of specific signaling pathways and the regulation of gene expression involved in cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, 3,3-Dimethyl-1-indanone exerts its effects through various mechanisms. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s carbonyl group is crucial for its binding interactions with enzymes and other biomolecules. For instance, it can form reversible covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition or activation of enzymatic activity . Additionally, 3,3-Dimethyl-1-indanone can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3-Dimethyl-1-indanone can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 3,3-Dimethyl-1-indanone is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of 3,3-Dimethyl-1-indanone vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as antioxidant and anti-inflammatory activities. At high doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration ranges.
Metabolic Pathways
3,3-Dimethyl-1-indanone is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other bioactive compounds. For example, it can undergo oxidation and reduction reactions, leading to the formation of metabolites with different biological activities . These metabolic transformations can affect the compound’s overall bioavailability and efficacy.
Transport and Distribution
Within cells and tissues, 3,3-Dimethyl-1-indanone is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s lipophilic nature allows it to accumulate in lipid-rich compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 3,3-Dimethyl-1-indanone is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, the compound can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular distribution of 3,3-Dimethyl-1-indanone is essential for elucidating its biochemical and pharmacological effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1-indanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3,3-dimethylindan with an appropriate acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: On an industrial scale, the production of 3,3-Dimethyl-1-indanone may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .
化学反应分析
Types of Reactions: 3,3-Dimethyl-1-indanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert 3,3-Dimethyl-1-indanone to its corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the indanone ring, enhancing its chemical versatility
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated derivatives
相似化合物的比较
1-Indanone: Lacks the methyl groups at the 3-position, resulting in different chemical properties and reactivity.
3,3-Dimethyl-2,3-dihydro-1H-inden-1-one: A structurally similar compound with slight variations in the hydrogenation state of the indanone ring.
5,6-Dimethyl-1-indanone: Another methyl-substituted indanone with different substitution patterns
Uniqueness: 3,3-Dimethyl-1-indanone is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of two methyl groups at the 3-position enhances its stability and influences its interactions with other molecules, making it a valuable compound in various chemical and biological applications .
属性
IUPAC Name |
3,3-dimethyl-2H-inden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-11(2)7-10(12)8-5-3-4-6-9(8)11/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZAOSKLFKAEOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=CC=CC=C21)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70307972 | |
| Record name | 3,3-Dimethyl-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70307972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26465-81-6 | |
| Record name | 3,3-Dimethyl-1-indanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=200698 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3-Dimethyl-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70307972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dimethyl-2,3-dihydro-1H-inden-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3-Dimethyl-1-indanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMY99K3WHC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the synthesis of 4-tert-butyl-1,1-dimethylindan and its relation to 3,3-Dimethyl-1-indanone?
A1: The synthesis of 4-tert-butyl-1,1-dimethylindan played a crucial role in confirming the structures of products derived from the reaction of tert-butylbenzene and isoprene. While not directly yielding 3,3-Dimethyl-1-indanone, this research utilized Nuclear Magnetic Resonance (NMR) spectroscopy to differentiate between similar isomers. This technique is highly relevant for characterizing and confirming the structure of 3,3-Dimethyl-1-indanone. []
Q2: Can you describe a specific synthesis route for 3,3-Dimethyl-1-indanone?
A2: One method involves the preparation of 3,3-dimethyl-1H-2-benzopyran-1,3(4H)-dione (also known as 3,3-dimethylhomophthalic anhydride). This anhydride undergoes decarbonylation in the presence of aluminum chloride, yielding 3,3-Dimethyl-1-indanone (3,3-dimethylphthalide). []
Q3: Has 3,3-Dimethyl-1-indanone been identified in natural sources?
A3: Yes, research indicates that 3,3-Dimethyl-1-indanone, specifically the 7-tert-butyl derivative, was identified as a component of Ageratum conyzoides leaf extracts. This plant is recognized for its antifungal properties. []
Q4: What are the structural characteristics of 3,3-Dimethyl-1-indanone?
A4: 3,3-Dimethyl-1-indanone possesses a fused ring system with two methyl groups at the 3-position of the indanone core. Although specific spectroscopic data was not provided in the given papers, this compound would exhibit characteristic peaks in NMR and infrared (IR) spectra, allowing for its structural identification.
Q5: Have any studies explored the potential for modifying the structure of 3,3-Dimethyl-1-indanone to enhance its properties or explore new applications?
A5: While the provided research does not delve into structure-activity relationship studies for 3,3-Dimethyl-1-indanone specifically, research on related compounds, such as 4,6-(and 5,7-)dimethoxy-3,3-dimethyl-1-indanones, has been conducted. [, ] This suggests potential interest in exploring how structural modifications could impact the properties and applications of this class of compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Azabicyclo[3.1.1]heptane-5-carbaldehyde](/img/structure/B145422.png)




![1-[(1R,2R)-2-acetylcyclopentyl]ethanone](/img/structure/B145433.png)





